Cas no 290353-12-7 (1,2-Benzenediol, 4-(phenylamino)- (9CI))

1,2-Benzenediol, 4-(phenylamino)- (9CI) structure
290353-12-7 structure
Product Name:1,2-Benzenediol, 4-(phenylamino)- (9CI)
CAS No:290353-12-7
MF:C12H11NO2
MW:201.221243143082
CID:249026
PubChem ID:45092909
Update Time:2025-04-19

1,2-Benzenediol, 4-(phenylamino)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediol, 4-(phenylamino)- (9CI)
    • 4-anilinobenzene-1,2-diol
    • 290353-12-7
    • 3,4-dihydroxyphenylaniline
    • 1,2-benzenediol,4-(phenylamino)-
    • SCHEMBL4530935
    • Inchi: 1S/C12H11NO2/c14-11-7-6-10(8-12(11)15)13-9-4-2-1-3-5-9/h1-8,13-15H
    • InChI Key: LPPIOCINSWJLDE-UHFFFAOYSA-N
    • SMILES: OC1=C(C=CC(=C1)NC1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 201.078978594g/mol
  • Monoisotopic Mass: 201.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 52.5Ų

1,2-Benzenediol, 4-(phenylamino)- (9CI) Related Literature

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